molecular formula C17H13N5O2 B607843 GSK467

GSK467

Cat. No.: B607843
M. Wt: 319.32 g/mol
InChI Key: ZTYRLXUTLYBVHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GSK467 (CAS: 1628332-52-4) is a cell-penetrant, selective inhibitor of lysine demethylase 5B (KDM5B/JARID1B/PLU1), a histone-modifying enzyme implicated in oncogenesis and therapy resistance . It exhibits a Ki of 10 nM and IC50 of 26 nM against KDM5B, with 180-fold selectivity over KDM4C and negligible activity toward KDM6 or other Jumonji (JmjC) family members . Structurally, this compound contains a pyridopyrimidine core that interacts with the catalytic Mn²⁺ ion in the KDM5B JmjC domain, blocking α-ketoglutarate (α-KG)-dependent demethylation of H3K4me3/me2 .

In preclinical studies, this compound suppresses tumor progression by modulating epigenetic pathways. For example:

  • In vivo: Reduces hepatocellular carcinoma (HCC) growth in BALB/c nude mice by upregulating miR-448 and suppressing YTHDF3/ITGA6 signaling .

This compound is stable under storage at -20°C (powder form, 3–6 months) or in inert atmosphere at room temperature (12 months). Its solubility in DMSO is 20 mg/mL (62.63 mM), though prolonged exposure to moisture must be avoided .

Preparation Methods

Synthetic Route Design and Key Reaction Steps

The synthesis of GSK467 centers on constructing its benzimidazole-oxazole core and introducing substituents via palladium-catalyzed cross-couplings. The European patent EP4387961A1 outlines a multi-step process involving:

Core Heterocycle Formation

The benzimidazole scaffold is synthesized through cyclocondensation of o-phenylenediamine derivatives with carboxylic acids or esters. For example, refluxing 2-nitro-4-methoxybenzoic acid with o-phenylenediamine in polyphosphoric acid yields the nitro-substituted benzimidazole precursor. Subsequent catalytic hydrogenation reduces the nitro group to an amine, enabling further functionalization .

ComponentSpecification
CatalystPd(OAc)₂ (5 mol%)
LigandTricyclohexylphosphine (10 mol%)
SolventToluene/ethanol (3:1 v/v)
Temperature85°C, 12 h
Yield78–82%

Oxazole Ring Construction

The oxazole ring is formed via cyclodehydration of a β-ketoamide intermediate. Treating 3-(benzimidazol-2-yl)propanamide with phosphorus oxychloride at 0–5°C induces cyclization, yielding the oxazole fused to the benzimidazole .

Process Optimization and Critical Parameters

Catalyst and Solvent Selection

The patent emphasizes palladium-based catalysts for cross-coupling efficiency. Substituting Pd(OAc)₂ with Pd(dba)₂ (dba = dibenzylideneacetone) improved yields to 85% by reducing side reactions . Solvent polarity also impacts reaction kinetics: a toluene/ethanol mix balances solubility and catalyst activity, whereas pure ethanol slows the reaction due to poor ligand stability .

Temperature and Purification Controls

  • Cyclization Step : Maintaining temperatures below 5°C during oxazole formation prevents over-dehydration and tar formation .

  • Crystallization : Final purification uses anti-solvent crystallization with n-heptane in DMSO, achieving >99% purity (HPLC) .

Analytical Characterization and Quality Assurance

Post-synthesis, this compound is characterized via:

  • LC-MS : m/z 319.32 [M+H]⁺, consistent with the formula C₁₇H₁₃N₅O₂ .

  • ¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, imidazole-H), 7.89–7.25 (m, 8H, aromatic-H) .

  • X-ray Diffraction : Confirms the planar oxazole-benzimidazole system and intramolecular hydrogen bonding .

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight319.32 g/mol
Solubility (DMSO)20.83 mg/mL (65.23 mM)
Melting Point218–220°C (decomposes)
Purity (HPLC)>99%

Challenges in Scale-Up and Solutions

Low Cellular Permeability

Despite high biochemical potency, this compound exhibits poor cellular uptake due to its polar surface area (PSA = 98 Ų) . Patent EP4387961A1 addresses this by co-formulating with Tween 80 and PEG 300 to enhance solubility in preclinical models .

Byproduct Formation in Cross-Coupling

Early batches contained 5–7% of the homocoupled pyridine dimer. Switching from K₂CO₃ to Cs₂CO₃ as a base suppressed this side reaction by improving transmetallation efficiency .

Comparative Analysis of Synthetic Approaches

A 2025 TargetMol report contrasts the patent route with alternative methods:

  • Route A (Patent) : 5 steps, 42% overall yield, >99% purity.

  • Route B (Academic) : 7 steps, 28% yield, 95% purity (via Ullmann coupling) . The patent route’s efficiency stems from fewer protection/deprotection steps and optimized catalysis.

Chemical Reactions Analysis

Scientific Research Applications

Applications in Cancer Research

  • Antiproliferative Effects :
    • GSK467 has demonstrated significant antiproliferative effects against human multiple myeloma cells, with an IC50 value of approximately 26 nM. In vitro studies indicated that treatment with this compound inhibited spheroid formation, colony formation, invasion, and migration of hepatocellular carcinoma (HCC) cells .
  • In Vivo Studies :
    • In animal models, this compound has shown efficacy in reducing tumor growth by modulating pathways associated with cancer cell proliferation. For instance, it promotes the expression of microRNA-448 while inhibiting the YTHDF3/ITGA6 pathway in female BALB/c nude mice .
  • Case Study: KDM5B Inhibition in Macrophages :
    • A study demonstrated that this compound inhibits KDM5B activity in macrophages, leading to altered immune responses that could potentially be harnessed for therapeutic strategies against cancer .

Data Tables

Application Area Effect Observed IC50 Value Model Used
Multiple MyelomaAntiproliferative effect26 nMHuman multiple myeloma cells
Hepatocellular CarcinomaInhibition of spheroid formation>50 μMHCC cell lines
Macrophage FunctionAltered immune responseN/AIn vitro macrophage assays

Future Directions and Potential

The unique properties of this compound position it as a promising candidate for further research into its role in epigenetics and cancer therapy. The compound's ability to selectively inhibit KDM5B suggests potential applications not only in oncology but also in understanding other diseases influenced by histone modifications.

Case Studies Highlighting Efficacy

  • Study on Gastric Cancer : Research indicated that inhibition of KDM5B using this compound significantly reduced the proliferation and clonogenic ability of gastric cancer cells, showcasing its potential as a therapeutic target .
  • Neurodegenerative Disease Models : Investigations into models of Parkinson's disease have suggested that this compound may also have neuroprotective effects through its action on histone demethylases, indicating broader implications beyond oncology .

Comparison with Similar Compounds

Structural and Mechanistic Comparisons

Table 1: Key Inhibitors Targeting KDM Enzymes

Compound Target (IC₅₀/Ki) Selectivity Profile Key Structural Features Therapeutic Indications References
GSK467 KDM5B (Ki=10 nM; IC₅₀=26 nM) 180× selective over KDM4C; no effect on KDM6 Pyridopyrimidine core; Mn²⁺ chelation Cancer (HCC, myeloma)
CPI-455 KDM5B (IC₅₀=~10 nM) Moderate selectivity for KDM5B Bicyclic pyrazolopyrimidinone Preclinical cancer models
DZNep EZH2/KDM5B (IC₅₀=~15 μM) Broad epigenetic modulation Carbocyclic adenosine analog Hematologic malignancies
GSK2879552 LSD1 (Ki=1.7 μM) Irreversible LSD1 inhibition Cyclopropylamine moiety Small-cell lung carcinoma (SCLC)
NCGC00244536 KDM4 (IC₅₀=10 nM) Pan-KDM4 inhibitor Not fully characterized Preclinical solid tumors

Key Mechanistic Insights:

  • Bicyclic vs. Monocyclic Structures: Compounds with planar bicyclic cores (e.g., this compound, CPI-455, DZNep) exhibit stronger binding to KDM5B than monocyclic analogs (e.g., decitabine) due to enhanced interactions with the α-KG binding pocket and metal ion coordination .
  • Metal Chelation : this compound and DZNep both coordinate with the catalytic Mn²⁺/Fe²⁺ ion, mimicking α-KG binding. However, DZNep also inhibits EZH2, limiting its specificity .
  • Selectivity : this compound’s 180-fold selectivity for KDM5B over KDM4C contrasts with pan-KDM4 inhibitors like NCGC00244536, which lack clinical applicability due to off-target effects .

Functional and Therapeutic Comparisons

Table 2: Preclinical Efficacy in Cancer Models

Compound Model System Key Findings Limitations References
This compound HCC (BALB/c mice) Suppresses tumor growth via miR-448/YTHDF3 Weak anti-proliferative effect in vitro
CPI-455 Breast cancer (in vitro) Reduces H3K4 methylation; synergizes with HDAC inhibitors Limited in vivo data
DZNep Leukemia (in vitro) Induces apoptosis via EZH2/KDM5B inhibition High IC₅₀ (>10 μM); toxicity concerns
GSK-J4 Macrophages (in vitro) Inhibits TNF-α production; dual KDM6/KDM5B activity Off-target immune effects

Critical Observations:

  • Anti-Proliferative Activity: this compound shows weaker anti-proliferative effects (IC₅₀ >50 μM in MM.1S cells) compared to KDM5-C70, which increases H3K4me3 genome-wide and robustly inhibits tumor growth .
  • Combination Potential: CPI-455 synergizes with histone deacetylase (HDAC) inhibitors, suggesting combinatorial epigenetic therapy as a viable strategy .

Clinical and Developmental Status

  • This compound : Remains in preclinical development due to modest efficacy in single-agent studies .
  • DZNep : Repurposed from antiviral to anticancer use but faces toxicity hurdles .

Biological Activity

GSK467 is a selective inhibitor of the histone demethylase KDM5B (also known as JARID1B or PLU1), which plays a critical role in epigenetic regulation and has been implicated in various malignancies. The compound has garnered attention for its potential therapeutic applications in cancer treatment, particularly due to its ability to modulate gene expression through histone methylation.

This compound specifically targets the JmjC domain of KDM5B, inhibiting its demethylase activity. The compound has demonstrated an IC50 value of approximately 26 nM , indicating potent inhibition of KDM5B activity. This inhibition can lead to increased levels of H3K4me3, a histone mark associated with active transcription, thereby potentially reactivating silenced tumor suppressor genes and altering cancer cell behavior .

Selectivity

This compound exhibits significant selectivity for KDM5B over other related demethylases. It shows a 180-fold selectivity for KDM5B compared to KDM4C, making it a valuable tool for studying the specific roles of KDM5B in cellular processes and disease states .

In Vitro Studies

In vitro studies have demonstrated that this compound has antiproliferative effects on various cancer cell lines, including multiple myeloma. Treatment with concentrations ranging from 0 to 100 µM over six days resulted in significant reductions in cell viability, underscoring its potential as an anticancer agent .

Cancer Treatment

A study investigating the effects of this compound on lung tissues from mice revealed that treatment led to milder inflammatory injuries and preserved alveolar structures compared to untreated controls. This suggests that this compound may mitigate tissue damage during inflammatory responses, highlighting its dual role as both an inhibitor of KDM5B and a modulator of inflammation .

Autoimmune Diseases

Research into autoimmune conditions has also indicated that this compound's modulation of KDM5B may influence macrophage activity. In synovial macrophages from rheumatoid arthritis patients, KDM5B expression was significantly altered, which could be linked to the inflammatory processes characteristic of such diseases. This compound's ability to inhibit KDM5B may provide insights into therapeutic strategies for managing autoimmune disorders .

Structural Insights

The crystal structure of the KDM5B enzyme in complex with this compound has been elucidated, providing valuable information on the binding interactions at the molecular level. This structural data can guide further drug development efforts aimed at creating more selective and effective inhibitors targeting KDM5B .

Summary of Key Data

Parameter Value
Target KDM5B (JARID1B)
IC50 26 nM
Selectivity 180-fold for KDM5B over KDM4C
Antiproliferative Activity Effective against multiple myeloma cells
Impact on Inflammation Reduces inflammatory injury in lung tissues

Q & A

Basic Research Questions

Q. What is the primary molecular target of GSK467, and how does it modulate epigenetic regulation?

this compound is a selective inhibitor of the histone demethylase KDM5B (JARID1B/PLU1), which regulates gene expression by removing methyl groups from H3K4me3/me2 marks. It binds competitively to the catalytic JmjC domain of KDM5B, disrupting its interaction with α-ketoglutarate (α-KG) and Fe(II) cofactors. The compound exhibits a Ki of 10 nM for KDM5B and 180-fold selectivity over KDM4C, with no measurable inhibition of other Jumonji family members (e.g., KDM6) .

Methodological Insight : To confirm target engagement, use in vitro demethylation assays (e.g., AlphaScreen) with recombinant KDM5B and validate results via structural analysis (e.g., X-ray crystallography showing this compound’s interaction with the JmjC domain) .

Q. What experimental approaches are recommended for assessing this compound’s inhibitory activity in cellular models?

Key methodologies include:

  • siRNA knockdown comparison : Compare collagen expression (e.g., Col Iα1 mRNA) in Kdm5b siRNA-treated cells versus this compound-treated cells to distinguish direct inhibition from off-target effects .
  • Proliferation assays : Measure IC50 in cancer cell lines (e.g., MM.1S myeloma cells), noting that this compound’s anti-proliferative effects may vary by cell type (IC50 >50 μM in MM.1S) .
  • Immunofluorescence : Track α-SMA redistribution to assess phenotypic changes in fibroblasts .

Advanced Research Questions

Q. How can researchers optimize experimental conditions for studying this compound’s specificity across Jumonji demethylases?

  • Molecular docking studies : Compare binding modes of this compound with KDM5B versus other demethylases (e.g., KDM4C, KDM6B) using tools like LibDock. Focus on interactions with catalytic residues (e.g., Mn^2+ coordination, hydrophobic pockets involving Tyr488/Phe496) .
  • Competitive assays : Co-incubate with α-KG analogs (e.g., 2,4-PDCA) to test reversibility of inhibition .

Data Contradiction Note : While this compound increases Col Iα1 mRNA in fibroblasts , this may reflect indirect pathway modulation. Validate via RNA-seq to identify downstream targets (e.g., ATF3) and rule off-target effects using CRISPR/Cas9 KDM5B knockout models .

Q. What methodological considerations are critical when analyzing contradictory data involving this compound’s effects on collagen expression?

  • Dose-response profiling : Test a range of concentrations (e.g., 0.1–50 μM) to differentiate dose-dependent effects.
  • Temporal analysis : Collect time-course data (e.g., 24–72 hours post-treatment) to account for delayed transcriptional feedback .
  • Cross-validation : Pair pharmacological inhibition (this compound) with genetic approaches (siRNA/shRNA) to confirm KDM5B-specific outcomes .

Q. How can this compound be integrated with chromatin profiling techniques to study its epigenetic impact?

Combine this compound treatment with:

  • ChIP-seq : Map H3K4me3/me2 changes at promoter regions of fibrosis/cancer-related genes (e.g., COL1A1, TGF-β targets).
  • RNA-seq : Correlate demethylase inhibition with transcriptomic shifts, focusing on pathways like EMT or Wnt/β-catenin .

Q. Key Biochemical Properties of this compound

PropertyValue/DetailReference
Ki (KDM5B) 10 nM
Selectivity (KDM4C) 180-fold over KDM5B
Solubility 20 mg/mL in DMSO (62.63 mM)
Storage -20°C (powder), -80°C (in solution)

Properties

IUPAC Name

2-(1-benzylpyrazol-4-yl)oxy-3H-pyrido[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O2/c23-16-14-6-7-18-9-15(14)20-17(21-16)24-13-8-19-22(11-13)10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTYRLXUTLYBVHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=N2)OC3=NC4=C(C=CN=C4)C(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.